Isobutyraldehyde Isobutyraldehyde Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals.
Isobutyraldehyde is a member of the class of propanals that is propanal substituted by a methyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite. It is a member of propanals and a 2-methyl-branched fatty aldehyde.
Isobutyraldehyde is a natural product found in Angelica gigas, Tuber melanosporum, and other organisms with data available.
isobutyraldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 78-84-2
VCID: VC20861004
InChI: InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3
SMILES: CC(C)C=O
Molecular Formula: C4H8O
C4H8O
(CH3)2CHCHO
Molecular Weight: 72.11 g/mol

Isobutyraldehyde

CAS No.: 78-84-2

Cat. No.: VC20861004

Molecular Formula: C4H8O
C4H8O
(CH3)2CHCHO

Molecular Weight: 72.11 g/mol

* For research use only. Not for human or veterinary use.

Isobutyraldehyde - 78-84-2

Specification

CAS No. 78-84-2
Molecular Formula C4H8O
C4H8O
(CH3)2CHCHO
Molecular Weight 72.11 g/mol
IUPAC Name 2-methylpropanal
Standard InChI InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3
Standard InChI Key AMIMRNSIRUDHCM-UHFFFAOYSA-N
SMILES CC(C)C=O
Canonical SMILES CC(C)C=O
Boiling Point 147 °F at 760 mmHg (NTP, 1992)
64 °C @ 760 mm Hg
Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid.
63.00 °C. @ 760.00 mm Hg
63-64 °C
Colorform Transparent, colorless liquid
Flash Point -40 °F (NTP, 1992)
-25 °C
LESS THAN 20 °F (OPEN CUP)
-10.6 °C (Open cup)
-40 °F (closed cup)
-24 °C c.c.
Melting Point -85 °F (NTP, 1992)
-65.9 °C
-65 °C

Introduction

Chemical Identity and Physical Properties

Chemical Structure

Isobutyraldehyde, also known by its IUPAC name 2-methylpropanal, is an organic compound with the chemical formula (CH₃)₂CHCHO. It belongs to the aldehyde family and is isomeric with n-butyraldehyde (butanal) . The molecule consists of a branched carbon chain with an aldehyde functional group, giving it its characteristic reactivity. Despite having alpha hydrogen atoms, isobutyraldehyde undergoes the Cannizzaro reaction, which is somewhat unusual for aldehydes with alpha hydrogens .

Physical Characteristics

Isobutyraldehyde appears as a colorless volatile liquid with a pungent odor often described as similar to wet cereal or straw . The compound exhibits several notable physical properties that make it valuable for industrial applications and chemical synthesis. It is miscible with most common organic solvents but has very limited solubility in water .

Table 1: Physical and Chemical Properties of Isobutyraldehyde

PropertyValueReference
Chemical Formula(CH₃)₂CHCHO
AppearanceColorless liquid
OdorPungent; straw-like
Density0.79 g/cm³
Melting point−65 °C (−85 °F; 208 K)
Boiling point81.6 °C
Flash point35.6 °F (2 °C)
SolubilityMiscible with common organic solvents; very slightly soluble in water

Natural Occurrence

Isobutyraldehyde occurs naturally in various food products and natural materials. It has been detected in alcoholic beverages, tea, breads, cooked pork, spearmint oil, and fresh fruits such as apples, bananas, and cherries . This natural occurrence contributes to the flavor profiles of these products and demonstrates the compound's widespread presence in everyday items beyond its industrial applications.

Production Methods

Alternative Synthesis Routes

Research has identified several alternative methods for synthesizing isobutyraldehyde that may offer advantages in terms of efficiency, selectivity, or environmental impact:

  • Single-step synthesis from methanol and ethanol over a CuO–ZnO–Al₂O₃ catalyst represents a potentially more direct pathway using readily available alcohols as starting materials .

  • Catalytic synthesis using methanol and n-propyl alcohol over titanium oxide-supported vanadium oxide catalysts provides another route using different alcohol combinations .

  • Strong mineral acids can catalyze the rearrangement of methallyl alcohol to isobutyraldehyde, offering a transformation-based approach .

  • A specialized catalyst preparation method using soluble vanadium salt and iron for the one-step synthesis of isobutyraldehyde from methyl alcohol and ethanol has been patented, indicating continued commercial interest in optimizing production methods .

Table 2: Comparison of Isobutyraldehyde Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ConditionsAdvantagesReferences
HydroformylationPropeneMetal catalystsIndustry standard, high volume
Alcohol oxidationIsobutyl alcoholK₂Cr₂O₇, H₂SO₄Alternative route, different feedstock
Single-step synthesisMethanol, ethanolCuO–ZnO–Al₂O₃Direct pathway from simple alcohols
Methallyl alcohol rearrangementMethallyl alcoholStrong mineral acidsUtilizes rearrangement chemistry
Patented methodMethyl alcohol, ethanolVanadium salt, ironSpecialized catalyst approach

Biological Production Pathways

Isobutyraldehyde has gained interest in the context of biofuel production, particularly as a precursor to isobutanol . Several biological routes have been developed through metabolic engineering:

  • Escherichia coli and other microorganisms have been genetically modified to produce isobutanol via an isobutyraldehyde intermediate, offering potential sustainable production methods .

  • The biological pathway involves α-ketoisovalerate (derived from the oxidative deamination of valine) undergoing decarboxylation to form isobutyraldehyde:
    (CH₃)₂CHC(O)CO₂H → (CH₃)₂CHCHO + CO₂

  • The isobutyraldehyde is then reduced to isobutanol:
    (CH₃)₂CHCHO + NADH + H⁺ → (CH₃)₂CHCH₂OH + NAD⁺

These engineered bacterial systems represent an emerging area of biotechnology that could potentially offer more sustainable routes to isobutyraldehyde and its derivatives, reducing dependence on petroleum-based feedstocks.

Chemical Reactions

Isobutyraldehyde undergoes various chemical reactions that make it valuable as an industrial intermediate for producing a wide range of derivative compounds.

Hydrogenation

Hydrogenation of isobutyraldehyde produces isobutanol, an important industrial alcohol with numerous applications :
(CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH

This reaction represents one of the major industrial uses of isobutyraldehyde, as isobutanol serves as a solvent and intermediate in many industrial processes.

Oxidation

Oxidation of isobutyraldehyde leads to the formation of methacrolein or methacrylic acid, both valuable industrial chemicals used in polymer production :
(CH₃)₂CHCHO + [O] → CH₂=C(CH₃)CHO (methacrolein)
Further oxidation → CH₂=C(CH₃)COOH (methacrylic acid)

These oxidation products serve as key monomers in the production of acrylic polymers and resins used in coatings, adhesives, and other applications.

Condensation Reactions

Condensation with formaldehyde produces hydroxypivaldehyde, a critical precursor to vitamin B5 (pantothenic acid) :
(CH₃)₂CHCHO + CH₂O → (CH₃)₂C(CH₂OH)CHO

This reaction pathway demonstrates isobutyraldehyde's importance in the pharmaceutical industry, specifically in vitamin production.

Additional Reactions

Isobutyraldehyde participates in several other industrially significant reactions:

  • Cannizzaro reaction: Despite having alpha hydrogen atoms, isobutyraldehyde can undergo this disproportionation reaction to form the corresponding alcohol and acid .

  • Conversion to isobutyric acid: Used in fragrance intermediates and the manufacture of numerous esters and varnishes .

These diverse reaction pathways establish isobutyraldehyde as a versatile building block in chemical synthesis across multiple industries.

Industrial Applications

Isobutyraldehyde serves as a versatile intermediate in numerous industrial processes. Its reactivity makes it valuable for producing various derivatives with wide-ranging applications.

Derivative Products

Table 3: Major Derivatives and Applications of Isobutyraldehyde

DerivativeProduction MethodApplicationsReferences
IsobutanolHydrogenationPaints, coatings, inks, solvents, cosmetics
Neopentyl glycolCondensation reactionsPolyester resins, synthetic lubricants, coatings
Isobutyric acidOxidationFragrances, esters, varnishes
Methacrolein/Methacrylic acidOxidationPolymer production, acrylics
Vitamin B5 (precursor)Condensation with formaldehydePharmaceuticals, nutritional supplements

Industry Sectors

Isobutyraldehyde and its derivatives find applications across numerous industry sectors:

  • Chemical manufacturing: As an intermediate for other industrial chemicals and specialty compounds .

  • Pharmaceuticals: In the production of vitamin B5 and as an intermediate for active pharmaceutical ingredients .

  • Agriculture: As a building block for pesticides, herbicides, and crop protection products .

  • Consumer products: In cosmetics, personal care products, fragrances, and flavoring agents .

  • Industrial materials: In the production of synthetic resins, antioxidants, vulcanization accelerators, and textile auxiliaries .

The wide range of applications demonstrates isobutyraldehyde's versatility and industrial significance. Products containing isobutyraldehyde derivatives are used in everyday items ranging from paints and coatings to pharmaceutical products and agricultural applications.

Hazard TypeDescriptionEffectsReference
Inhalation toxicityHarmful if inhaledDizziness, nausea
Skin contactIrritating to skinIrritation, redness
Eye contactCauses severe eye irritationPain, redness, swelling
FlammabilityHighly flammable liquid (flash point 2°C)Fire hazard

Toxicological Studies

Comprehensive toxicology and carcinogenesis studies have been conducted by organizations such as the National Toxicology Program to assess the long-term effects of isobutyraldehyde exposure.

In a foundational 13-week study, groups of 10 male and 10 female F344/N rats and B6C3F1 mice were exposed to isobutyraldehyde at concentrations of 0, 500, 1000, 2000, 4000, and 8000 ppm (equivalent to 0, 655, 1310, 2621, 5242, and 10484 mg/kg/day) through inhalation for 6 hours and 12 minutes per day, 5 days per week . Mortality was observed in both sexes of both species at concentrations of 4000 ppm and above, while no other systemic adverse effects were observed up to 2000 ppm .

Based on these results, a carcinogenicity study was conducted in which 50 animals per sex per dose of both rats and mice were exposed to isobutyraldehyde by whole-body inhalation at concentrations of 0, 500, 1000, or 2000 ppm for 105 weeks (6 hours and 12 minutes per day, 5 days per week) . No systemic adverse effects were reported in this long-term study .

Additional genetic toxicology studies were conducted in various test systems to assess the mutagenic and genotoxic potential of isobutyraldehyde, including:

  • In vitro studies in Salmonella typhimurium, L5178Y mouse lymphoma cells, and cultured Chinese hamster ovary cells .

  • In vivo tests in Drosophila melanogaster germ cells and bone marrow cells of rats and mice .

Study TypeSpecies/SystemExposure LevelDurationKey FindingsReference
Inhalation toxicityF344/N rats, B6C3F1 mice0-8000 ppm13 weeksMortality at ≥4000 ppm, no systemic effects up to 2000 ppm
CarcinogenicityF344/N rats, B6C3F1 mice0-2000 ppm105 weeksNo reported systemic adverse effects
Genetic toxicologyMultiple in vitro/in vivo systemsVariableVariableComprehensive mutagenicity assessment

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